molecular formula C22H18N2O5 B5582467 2-{[(E)-1-(3,4,5-trimethoxyphenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-{[(E)-1-(3,4,5-trimethoxyphenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B5582467
M. Wt: 390.4 g/mol
InChI Key: BHMLFNMDRJUVFB-FSJBWODESA-N
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Description

2-{[(E)-1-(3,4,5-trimethoxyphenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound known for its diverse biological activities. This compound features a trimethoxyphenyl group, which is a versatile pharmacophore, contributing to its significant bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-1-(3,4,5-trimethoxyphenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves a multi-step process. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate amine under acidic conditions to form the Schiff base, followed by cyclization to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-1-(3,4,5-trimethoxyphenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-{[(E)-1-(3,4,5-trimethoxyphenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(E)-1-(3,4,5-trimethoxyphenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with various molecular targets. The trimethoxyphenyl group plays a crucial role in binding to specific proteins and enzymes, such as tubulin and Hsp90, thereby inhibiting their function. This leads to the disruption of cellular processes, such as cell division and protein folding, which are essential for cancer cell survival .

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for treating external genital warts and also targets tubulin.

    Combretastatin: A potent microtubule targeting agent.

Uniqueness

2-{[(E)-1-(3,4,5-trimethoxyphenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific trimethoxyphenyl group, which enhances its binding affinity and bioactivity compared to other similar compounds. This makes it a promising candidate for further research and development in various biomedical applications .

Properties

IUPAC Name

2-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c1-27-17-10-13(11-18(28-2)20(17)29-3)12-23-24-21(25)15-8-4-6-14-7-5-9-16(19(14)15)22(24)26/h4-12H,1-3H3/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMLFNMDRJUVFB-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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